N-Desmethyl Bedaquiline-d6: A Technical Guide for Advanced Drug Analysis
N-Desmethyl Bedaquiline-d6: A Technical Guide for Advanced Drug Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Bedaquiline-d6 is a deuterium-labeled analog of N-desmethyl bedaquiline (B32110), the primary and less active metabolite of the anti-tuberculosis drug Bedaquiline.[1][2] As a stable isotope-labeled compound, N-Desmethyl Bedaquiline-d6 serves as an indispensable tool in the field of drug metabolism and pharmacokinetics (DMPK). Its primary application is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure the accurate and precise quantification of Bedaquiline and its metabolites in various biological matrices.[3][4][5] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled analyte, allowing for its differentiation and use in isotope dilution mass spectrometry, a gold standard technique for quantitative analysis.[3][5] This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, including its chemical properties, a plausible synthetic approach, detailed experimental protocols for its application, and relevant quantitative data.
Chemical and Physical Properties
N-Desmethyl Bedaquiline-d6 is characterized by the incorporation of six deuterium atoms, which minimally alters its chemical properties while providing a significant mass difference for mass spectrometric analysis. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol | [6] |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ | |
| Molecular Weight | 547.52 g/mol | |
| CAS Number | 2271264-26-5 | [6] |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for N-Desmethyl Bedaquiline-d6 is not readily found in the scientific literature, as it is often proprietary information of commercial suppliers. However, a plausible synthetic route can be conceptualized based on the known synthesis of Bedaquiline and its metabolites, combined with standard deuteration techniques.
The synthesis would likely involve the preparation of the non-deuterated N-Desmethyl Bedaquiline, followed by or incorporating the introduction of deuterium atoms at the desired positions (the N-methyl and O-methyl groups).
A generalized synthetic workflow can be proposed as follows:
Caption: Plausible synthetic workflow for N-Desmethyl Bedaquiline-d6.
The key deuteration step could be achieved through several methods, such as:
-
N-methylation using a deuterated methylating agent: The secondary amine of a suitable precursor could be methylated using deuterated methyl iodide (CD₃I) or another deuterated methylating agent.
-
O-methylation using a deuterated methylating agent: The hydroxyl group on the quinoline ring could be methylated using a deuterated reagent early in the synthesis.
Given the commercial availability of N-Desmethyl Bedaquiline-d6, researchers typically procure it from specialized chemical suppliers.
Application in Bioanalytical Methods
The primary and most critical application of N-Desmethyl Bedaquiline-d6 is as an internal standard (IS) for the quantification of Bedaquiline and its major metabolite, N-desmethyl bedaquiline (M2), in biological samples using LC-MS/MS.[3][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]
Experimental Workflow for Quantification of Bedaquiline in Human Plasma
The following diagram illustrates a typical experimental workflow for the quantification of Bedaquiline in human plasma samples using N-Desmethyl Bedaquiline-d6 as an internal standard.
Caption: Experimental workflow for Bedaquiline quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of Bedaquiline in Human Plasma
The following protocol is a representative method for the analysis of Bedaquiline in human plasma.
4.2.1 Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bedaquiline and N-Desmethyl Bedaquiline-d6 in dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol (B129727) and water to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution (500 ng/mL): Prepare a working solution of N-Desmethyl Bedaquiline-d6 by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
4.2.2 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
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Add 50 µL of the N-Desmethyl Bedaquiline-d6 internal standard working solution (500 ng/mL) to each plasma sample.
-
Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.[3]
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[3]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.
4.2.3 LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Bedaquiline and N-Desmethyl Bedaquiline-d6.
| Parameter | Bedaquiline | N-Desmethyl Bedaquiline-d6 |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (e.g., 90:10, v/v) | Methanol and 5 mM ammonium formate in 0.1% formic acid (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 556.10 | m/z 562.20 |
| Product Ion (Q3) | m/z 58.10 | m/z 64.40 |
Quantitative Data and Method Validation
The use of N-Desmethyl Bedaquiline-d6 as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table presents typical validation parameters for an LC-MS/MS method for Bedaquiline quantification in human plasma.
| Validation Parameter | Typical Performance | Reference(s) |
| Linearity Range | 5 - 1800 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Accuracy | 85-115% of nominal concentration | |
| Precision (%CV) | ≤ 15% | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Recovery | Consistent and reproducible |
Bedaquiline Metabolism
Understanding the metabolic fate of Bedaquiline is crucial for drug development. The primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 enzymes, to form N-desmethyl bedaquiline (M2).
Caption: Primary metabolic pathway of Bedaquiline.
Studies have shown that while CYP3A4 is the major enzyme responsible for this transformation, CYP2C8 and CYP2C19 also contribute.[1] The kinetic parameters for the formation of N-desmethyl bedaquiline by these enzymes are presented below.
| Enzyme | Kₘ (µM) |
| CYP3A4 | 8.5 |
| CYP2C8 | 13.1 |
| CYP2C19 | 21.3 |
Conclusion
N-Desmethyl Bedaquiline-d6 is a vital analytical tool for researchers and scientists in the field of tuberculosis drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Bedaquiline and its primary metabolite in biological matrices. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and detailed experimental protocols for its application. The data and workflows presented herein are intended to support the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the pharmacokinetics of Bedaquiline and optimizing its therapeutic use.
References
- 1. medkoo.com [medkoo.com]
- 2. clearsynth.com [clearsynth.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Desmethyl Bedaquiline-d6 I CAS#: 2271264-26-5 I deuterium labeled N-Desmethyl Bedaquiline I InvivoChem [invivochem.com]
- 5. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline [agris.fao.org]
- 6. benchchem.com [benchchem.com]
